2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide
Description
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound consists of a cyano group, a phenyl group, and a pyridinyl group attached to an acetamide backbone. This unique arrangement of functional groups makes it an interesting subject for various chemical and biological studies.
Properties
CAS No. |
2731009-20-2 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide undergoes various types of chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the cyanoacetamide can participate in these reactions. For example, the cyclocondensation of this compound with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives . Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine. The major products formed from these reactions are often heterocyclic compounds with potential biological activities.
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of novel heterocyclic compounds . In biology and medicine, derivatives of cyanoacetamides have shown diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s ability to form various heterocyclic structures makes it a valuable tool for developing new therapeutic agents. Additionally, its unique structure allows for interactions with specific molecular targets, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide involves its interaction with molecular targets through its functional groups. The cyano group, phenyl group, and pyridinyl group can participate in various binding interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects. For instance, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-cyano-N-phenyl-2-(pyridin-3-yl)acetamide can be compared with other cyanoacetamide derivatives, such as 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide While both compounds share the cyanoacetamide backbone, the presence of different substituents (eg, pyridinyl vs pyrazolyl) can lead to variations in their chemical reactivity and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
